5-CFDA N-succinimidyl ester

概要

説明

5-CFDA N-succinimidyl ester is a cell-permeable, fluorogenic, non-selective esterase substrate . It is a derivative of 5-CFDA and is used as a molecular probe and is important as a fluorescent dye . It is also known as a fluorescein tracer for cell labeling .

Molecular Structure Analysis

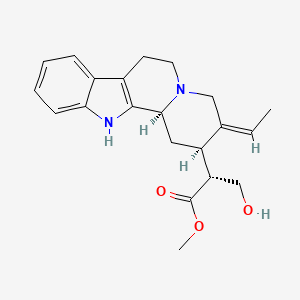

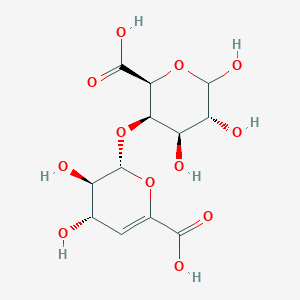

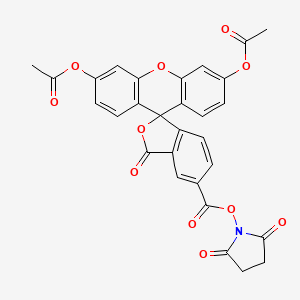

The molecular formula of this compound is C29H19NO11 . Its molecular weight is 557.46 g/mol .Chemical Reactions Analysis

This compound is known to hydrolyze to fluorescent 5-FAM intracellularly . This hydrolysis is carried out by intracellular esterases .Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in DMSO .科学的研究の応用

In Vitro T Cell Analysis

- Treg Cell Inhibition: CFDA-SE, in combination with MACSiBeads™ Particles, is effective in evaluating the in vitro inhibitory effect of regulatory T (Treg) cells on CD8+ T cells proliferation (Ren, Jiang, & Liu, 2019).

- Proliferation in Primary Immunodeficiencies: CFDA-SE-based assay is useful in assessing mitogenic T-cell proliferation responses in primary immunodeficiency (PID) patients, aiding in the diagnosis and management of T cell disorders (Azarsız et al., 2018).

Cell Division and Proliferation Studies

- Division Tracking: CFDA-SE is used to track cell division, particularly in human and murine lymphocytes. It binds to amine groups in proteins, allowing enumeration of the number of divisions a cell has undergone (Tempany et al., 2017).

- Mathematical Modelling of Proliferation: CFSE labelling is a crucial tool for mathematical modelling of cell proliferation, providing insights into the dynamics of immune cell proliferation (Mazzocco, Bernard, & Pujo-Menjouet, 2017).

Detection and Tracking of Specific Cells

- Endothelial Progenitor Cells: CFSE-labeled microspheres are used in single-platform flow cytometry for efficient detection of endothelial progenitor cells in human peripheral blood (Qiu et al., 2017).

- Antigen-Specific T Cells: A proliferation assay using CFSE allows for the detection of antigen-specific T-cell responses, crucial in diseases like Type 1 Diabetes (Musthaffa et al., 2020).

Bacterial Studies

- Live Bacteria Detection: CFDA modifications, such as the ethylamido derivative, have been developed for more sensitive detection of live bacteria (Guilini et al., 2015).

Miscellaneous Applications

- Studying pH in Chloroplasts: CFDA-SE and similar fluorescent probes are used for monitoring the stromal pH in isolated chloroplasts, crucial for understanding plant physiology (Su & Lai, 2017).

- Nanoparticle Biocompatibility: CFDA-SE is used in biocompatibility studies, such as evaluating the interaction of tungsten disulfide nanoparticles with salivary gland cells (Goldman et al., 2015).

作用機序

Target of Action

The primary target of 5-CFDA N-succinimidyl ester, also known as 5-Carboxy-fluorescein diacetate N-succinimidyl ester, are intracellular molecules, notably lysine residues and other amine sources . The compound is a cell-permeable, fluorogenic, non-selective esterase substrate .

Mode of Action

The compound enters cells by diffusion. Once inside the cells, it is hydrolyzed by intracellular esterase enzymes to form CFSE . Its reactive succinimidyl ester group covalently binds to lysine residues and other amine sources . This covalent coupling reaction allows the fluorescent CFSE to be retained within cells for extremely long periods .

Biochemical Pathways

The compound is involved in the esterase biochemical pathway. It is hydrolyzed to hydrophilic fluorescent 5(6)-CFDA and 5(6)-FAM derivatives intracellularly . This process allows the compound to partition with high fidelity between daughter cells for up to eight generational divisions .

Pharmacokinetics

The compound is cell-permeable, allowing it to easily enter cells . Once inside the cells, it is hydrolyzed by intracellular esterases to form a fluorescent compound . This transformation enhances its bioavailability within the cell.

Result of Action

The hydrolysis of the compound to its fluorescent derivatives allows it to track cell proliferation . It partitions with high fidelity between daughter cells for up to eight generational divisions . This makes it a valuable tool for tracking cell proliferation and migration, both in vitro and in vivo .

Safety and Hazards

The safety data sheet suggests handling all chemicals with caution and using proper protective equipment when handling chemicals . In case of contact, immediately wash skin with soap and copious amounts of water. If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .

生化学分析

Biochemical Properties

5-Carboxyfluorescein diacetate N-succinimidyl ester plays a crucial role in biochemical reactions as a non-selective esterase substrate. Once inside the cell, it is hydrolyzed by intracellular esterases to form 5-carboxyfluorescein, a highly fluorescent compound. This hydrolysis reaction is essential for the compound’s function as a cell tracer. The compound interacts with various intracellular proteins and enzymes, particularly those involved in esterase activity. The nature of these interactions is primarily enzymatic hydrolysis, where the ester bonds of 5-carboxyfluorescein diacetate N-succinimidyl ester are cleaved by esterases, resulting in the release of the fluorescent 5-carboxyfluorescein .

Cellular Effects

5-Carboxyfluorescein diacetate N-succinimidyl ester has significant effects on various types of cells and cellular processes. It is widely used to label cells for tracking cell division and proliferation. The fluorescent product, 5-carboxyfluorescein, partitions equally between daughter cells during cell division, allowing researchers to monitor cell proliferation over multiple generations. This compound influences cell function by providing a means to visualize and quantify cell division, which is crucial for studies on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-carboxyfluorescein diacetate N-succinimidyl ester involves its conversion to a fluorescent product through enzymatic hydrolysis. Upon entering the cell, intracellular esterases cleave the acetate groups, converting the non-fluorescent compound into the highly fluorescent 5-carboxyfluorescein. This fluorescent product can then interact with intracellular amines via its succinimidyl groups, forming stable covalent bonds. These interactions allow the fluorescent dye to be retained within the cell, making it an effective tool for long-term cell labeling and tracking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-carboxyfluorescein diacetate N-succinimidyl ester change over time. The compound is stable when stored under desiccating conditions at -20°C and can be stored for up to 12 months. Once inside the cell, the fluorescent product can be retained for several days, allowing for long-term studies of cell proliferation and function. High concentrations of the compound can be toxic to cells, and its fluorescence may diminish over successive cell divisions .

Dosage Effects in Animal Models

The effects of 5-carboxyfluorescein diacetate N-succinimidyl ester vary with different dosages in animal models. At optimal concentrations, the compound effectively labels cells without causing significant toxicity. At high doses, it can be toxic to cells, leading to cell death. Studies have shown that concentrations around 10 micromolar are sufficient to achieve strong staining with minimal adverse effects. The compound’s fluorescence can be detected in cells following up to eight successive cell divisions, making it a valuable tool for in vivo studies .

Metabolic Pathways

5-Carboxyfluorescein diacetate N-succinimidyl ester is involved in metabolic pathways related to esterase activity. Once inside the cell, it is hydrolyzed by intracellular esterases to produce 5-carboxyfluorescein. This reaction is crucial for the compound’s function as a fluorescent tracer. The hydrolyzed product can then interact with intracellular amines, forming stable covalent bonds that allow the fluorescent dye to be retained within the cell .

Transport and Distribution

The transport and distribution of 5-carboxyfluorescein diacetate N-succinimidyl ester within cells and tissues are facilitated by its cell-permeable nature. The compound can diffuse passively across cell membranes and is hydrolyzed by intracellular esterases to produce the fluorescent 5-carboxyfluorescein. This fluorescent product is then distributed within the cell, allowing for the visualization of cellular processes. The compound partitions with high fidelity between daughter cells during cell division, making it an effective tool for tracking cell proliferation .

Subcellular Localization

5-Carboxyfluorescein diacetate N-succinimidyl ester localizes within the cytoplasm and nucleus of cells. Upon hydrolysis by intracellular esterases, the fluorescent product, 5-carboxyfluorescein, is distributed throughout the cell. This subcellular localization is crucial for its function as a cell tracer, allowing researchers to visualize and track cellular processes over time. The compound’s ability to form stable covalent bonds with intracellular amines ensures its retention within the cell, making it a valuable tool for long-term studies .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSXVRUMXPCNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399369 | |

| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150206-05-6 | |

| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)

![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)

![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)